Tricaprylin

Descripción

Propiedades

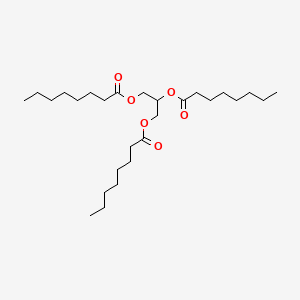

IUPAC Name |

2,3-di(octanoyloxy)propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Axona | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Axona | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021375 | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

351 °F (NTP, 1992) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg] | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless to amber liquid | |

CAS No. |

538-23-8 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprilin [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricaprylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P92858988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Metabolism of Tricaprylin

Enzymatic Hydrolysis of Tricaprylin

The breakdown of this compound is initiated in the digestive system, where it is first emulsified by bile acids in the small intestine. patsnap.com This emulsification increases the surface area of the lipid, making it more accessible to water-soluble enzymes known as lipases. patsnap.comresearchgate.net These enzymes catalyze the hydrolysis of the ester bonds linking the fatty acids to the glycerol (B35011) backbone. patsnap.comwikipedia.org

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides. wikipedia.orgmdpi.com Their action is a critical step in the digestion of dietary fats. nih.gov A key characteristic of many lipases is the phenomenon of interfacial activation; their catalytic activity significantly increases when they adsorb to a lipid-water interface, such as the surface of an emulsified oil droplet. nih.gov This process often involves a conformational change in the enzyme, where a mobile element, or "lid," moves to expose the active site. nih.govnih.gov

Pancreatic triacylglycerol lipase (B570770) (PTL) is the primary enzyme responsible for dietary fat digestion in the human digestive system. wikipedia.orgebi.ac.uk Secreted by the pancreas, this enzyme acts on this compound at the oil-water interface. patsnap.comwikipedia.org The hydrolysis by pancreatic lipase is sequential. nih.gov It preferentially cleaves the ester bonds at the sn-1 and sn-3 positions of the triglyceride, releasing free fatty acids and forming a 1,2-diacylglycerol intermediate. nih.govresearchgate.net This intermediate is then further hydrolyzed to a 2-monoacylglycerol. nih.gov Pancreatic lipase activity is often enhanced by a protein cofactor called colipase, which helps anchor the lipase to the bile-salt-covered lipid interface. nih.govwur.nl Studies on trioleoylglycerol, a long-chain triglyceride, show that pancreatic lipases hydrolyze the diglyceride intermediate faster than the original triglyceride. nih.gov

| Substrate | Apparent Activation Energy (kJ·mol⁻¹) |

|---|---|

| Trioleoylglycerol | 59.8 |

| Dioleoylglycerol | 53.5 |

This table is based on data for trioleoylglycerol, a representative triglyceride, to illustrate the kinetic parameters of pancreatic lipase activity. nih.gov

Thermomyces lanuginosus lipase (TLL) is a well-studied microbial lipase known for its high stability and catalytic efficiency. mdpi.comdeakin.edu.au TLL exhibits the characteristic α/β hydrolase fold and possesses a catalytic triad (B1167595) of Ser-Asp-His buried within a hydrophobic groove. nih.gov Its activity is controlled by a lid that undergoes a conformational change upon contact with a lipid interface, a key step in interfacial activation. nih.gov Research on mixed monomolecular films of this compound and dilauroylphosphatidylcholine has demonstrated the catalytic activity of TLL at the interface. nih.gov The hydrolysis process can be monitored by measuring the decrease in surface area as the substrate is converted into soluble products. nih.gov The efficiency of TLL is dependent on factors like water content in the medium, which can influence whether the enzyme favors hydrolysis or synthesis reactions. nih.gov

Humicola lanuginosa lipase (HLL), now often classified under Thermomyces lanuginosus, has also been studied for its action on this compound. Studies using monomolecular films of pure this compound have shown that HLL catalyzes its hydrolysis. nih.gov The catalytic transformation can be detected by measuring the simultaneous decrease in film area and changes in surface potential at a constant surface pressure. nih.gov Kinetic models developed from these experiments allow for the determination of global kinetic constants for the hydrolysis reaction. nih.gov Research indicates that the activity of HLL against this compound in mixed monolayers is not significantly affected by the surrounding molecular environment, suggesting robust enzymatic performance under varying interfacial conditions. nih.gov

The rate of hydrolysis can be described using models that adapt Michaelis-Menten kinetics to interfacial conditions. researchgate.net Kinetic studies on monomolecular films allow for the estimation of global kinetic constants for the hydrolysis of this compound by lipases like TLL and HLL. nih.govnih.gov The "quality of the interface," influenced by factors like interfacial tension and the presence of other surface-active molecules (like bile salts or reaction products), is an essential parameter for lipase activity. nih.govill.eu As hydrolysis proceeds, the accumulation of products like fatty acids and monoglycerides (B3428702) at the interface can alter its properties and potentially inhibit further enzyme activity. wur.nl

The enzymatic hydrolysis of a this compound molecule is a stepwise process that yields specific products. patsnap.comui.ac.id

First Step : Pancreatic lipase acts on the this compound molecule, cleaving the ester bonds at the outer (sn-1 and sn-3) positions. This releases two molecules of caprylic acid (a free fatty acid) and one molecule of 2-capryloylglycerol (a 2-monoglyceride). patsnap.comresearchgate.net

Second Step : The resulting 2-monoglyceride can be further hydrolyzed by other esterases, such as carboxyl ester lipase, into a third molecule of caprylic acid and one molecule of glycerol. researchgate.net

Therefore, the complete hydrolysis of one molecule of this compound results in three molecules of free caprylic acid and one molecule of glycerol. patsnap.comwur.nldocsdrive.com These smaller, more polar molecules can then be absorbed by the enterocytes lining the intestinal wall. patsnap.com

Products of this compound Hydrolysis: Monoglycerides, Free Fatty Acids, and Glycerol

Octanoic Acid as a Primary Decomposition Product

This compound is chemically defined as a triglyceride composed of a glycerol backbone esterified with three molecules of octanoic acid (also known as caprylic acid). patsnap.comcymitquimica.com Upon oral ingestion, the initial and most critical step in its metabolism is hydrolysis. This breakdown is facilitated by enzymes in the gut, particularly pancreatic lipase. patsnap.com The enzymatic action targets the ester bonds, cleaving them to release the constituent components: free octanoic acid and glycerol. patsnap.com Consequently, octanoic acid is the principal decomposition product of this compound within the biochemical pathways of the digestive system. rsc.orgnih.gov

| Step | Process | Key Enzyme | Primary Products |

|---|---|---|---|

| 1 | Hydrolysis in the small intestine | Pancreatic Lipase | Octanoic Acid (Caprylic Acid), Glycerol |

Absorption and Distribution of this compound Metabolites

Following the enzymatic breakdown of this compound, its metabolites are rapidly absorbed and transported for further processing. This absorption mechanism is notably more direct and rapid compared to that of long-chain fatty acids. nih.govnih.gov

Intestinal Mucosa Absorption

The liberated octanoic acid molecules, being medium-chain fatty acids (MCFAs), are readily absorbed by the enterocytes that line the intestinal mucosa. patsnap.comresearchgate.net The physicochemical properties of MCFAs allow them to be absorbed more quickly than long-chain fatty acids. rsc.orgnih.gov

Direct Portal Vein Transport to Liver

Once absorbed by the intestinal cells, octanoic acid is not re-esterified into triglycerides to the same extent as long-chain fatty acids. nih.gov Instead, it diffuses from the enterocytes directly into the hepatic portal vein. patsnap.comnih.gov This vascular route provides a direct transport pathway for the MCFAs to the liver, bypassing the lymphatic system that is typically used for the transport of dietary long-chain fats. patsnap.comnih.govnih.gov

Hepatic Metabolism of this compound-Derived Medium-Chain Fatty Acids

The liver is the central site for the metabolism of octanoic acid derived from this compound. nih.gov Within the liver cells, these MCFAs undergo swift metabolic conversion into energy substrates.

Ketone Body Production (e.g., Beta-Hydroxybutyrate)

Inside the mitochondria of liver cells, octanoic acid undergoes a process called beta-oxidation. patsnap.comnih.gov This metabolic pathway rapidly breaks down the fatty acid into acetyl-CoA molecules. patsnap.comcreative-proteomics.com When there is a high rate of acetyl-CoA production, exceeding the capacity of the citric acid cycle, the liver diverts the excess acetyl-CoA towards ketogenesis—the synthesis of ketone bodies. nih.govnih.govwikipedia.org

The primary ketone bodies produced are acetoacetate (B1235776) and beta-hydroxybutyrate (BHB). patsnap.comwikipedia.org Research has demonstrated that this compound is particularly effective at inducing ketosis. nih.gov Studies comparing the ketogenic effects of various medium-chain triglycerides found that this compound (C8) was the most potent, significantly increasing plasma ketone levels. nih.govsemanticscholar.org The liver itself cannot utilize these ketone bodies for energy; instead, they are released into the bloodstream to be used as an alternative fuel source by other tissues, such as the brain and muscles. patsnap.comwikipedia.org

| Time Interval | Area Under the Curve (AUC) for Plasma Ketones (µmol⋅h/L) | Increase Compared to Control |

|---|---|---|

| 0-4 hours | 780 ± 426 | 813% |

| 4-8 hours | 1876 ± 772 | 870% |

Impact on Hepatic and Adipose Tissue Enzyme Activities

The metabolic products of this compound can also influence gene expression and enzyme activity in both the liver and adipose tissue. Research findings suggest that octanoic acid may act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating lipid metabolism and adipogenesis. rsc.orgnih.govresearchgate.net

Activation of PPARγ by octanoic acid can lead to the upregulation of genes associated with lipogenesis (fat synthesis). rsc.orgnih.gov In studies involving mice fed a high-fat diet, supplementation with this compound was observed to increase the expression of genes related to fat deposition in the liver and adipose tissue. nih.govresearchgate.net In adipose tissue specifically, octanoic acid has been suggested to promote the differentiation of preadipocytes, the precursor cells to fat cells. rsc.orgnih.gov This implies an influence on the enzymatic machinery involved in the creation and storage of fat. nih.gov For example, diacylglycerols rich in medium-chain fatty acids have been shown to affect the levels of hepatic enzymes like fatty acid synthase (FAS) and Acetyl-CoA carboxylase (ACC). researchgate.netresearchgate.net

Gene Expression Regulation in Lipid Metabolism

The metabolic products of this compound, particularly octanoic acid, can influence the expression of various genes that are critical regulators of lipid metabolism.

One study found that supplementation of a high-fat diet with 2% this compound in mice led to an upregulation of genes related to fat deposition. rsc.org The study's in vitro experiments and molecular docking analysis suggested that octanoic acid may act as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, thereby activating the expression of lipogenesis-related genes. rsc.org

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While the direct effect of this compound on the expression of the AMPKα2 subunit (AMPK2) has not been specifically detailed, AMPK is known to be activated by conditions of low cellular energy. The rapid metabolism of this compound provides a quick energy source, which would generally be expected to decrease AMPK activation. However, the complex interplay between fatty acid metabolism and AMPK signaling pathways warrants further specific investigation in the context of this compound.

The fatty acid translocase CD36 is a membrane protein that facilitates the uptake of long-chain fatty acids into cells. Research has shown that octanoate (B1194180), the primary metabolite of this compound, can directly influence the expression of the CD36 gene. A study on primary cultured bovine mammary epithelial cells demonstrated that octanoate stimulated the mRNA expression of CD36 in a concentration-dependent manner. nih.gov This suggests that an influx of medium-chain fatty acids can upregulate the machinery for fatty acid transport.

Comparative Gene Identification-58 (CGI-58), also known as ABHD5, is a crucial protein in the regulation of intracellular triglyceride metabolism. It acts as a coactivator for adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the hydrolysis of stored triglycerides. Currently, there is no direct evidence from scientific studies that specifically details the effect of this compound or octanoic acid on the gene expression of CGI-58.

Monoacylglycerol O-acyltransferase 2 (MGAT2) is an enzyme involved in the resynthesis of triglycerides in the intestine. It plays a role in the absorption of dietary fats. The direct regulatory effect of this compound or its metabolites on the gene expression of MGAT2 has not been specifically elucidated in the available scientific literature.

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final step in triglyceride synthesis. While direct regulation of DGAT2 by this compound has not been extensively studied, research indicates that the metabolic context influenced by medium-chain triglycerides can affect lipid synthesis pathways. For instance, mice with intestine-specific overexpression of DGAT2 exhibit higher intestinal triglyceride secretion rates, which can lead to postprandial hypertriglyceridemia and increased susceptibility to hepatic steatosis. nih.gov This suggests a complex interplay where the availability of fatty acids from sources like this compound could influence triglyceride synthesis through enzymes like DGAT2.

Comparative Metabolism with Other Medium-Chain Triglycerides

The metabolic effects of this compound are often compared to other MCTs, such as tricaprin (B1683028) (containing capric acid, C10) and trilaurin (B1682545) (containing lauric acid, C12), particularly concerning their ketogenic potential.

An acute crossover study in healthy adults directly compared the ketogenic effect of this compound (C8) with tricaprin (C10) and coconut oil. The study found that this compound was the most ketogenic MCT. nih.govresearchgate.netsemanticscholar.org Following ingestion, this compound led to a more rapid and significantly higher increase in plasma ketone levels compared to tricaprin. nih.gov Specifically, this compound alone significantly increased plasma ketones within 0.5–1.5 hours, while tricaprin alone elevated plasma ketones to a lesser extent and over a longer period (between 5 and 6.5 hours). nih.gov

Another study investigating the effects of different MCTs on cognitive function in mice on a high-fat diet found that both this compound (TC8) and tricaprin (TC10) attenuated cognitive decline, but through different mechanisms. nih.gov this compound significantly increased blood ketone concentrations, consistent with its known ketogenic effect. nih.gov In contrast, tricaprin did not significantly raise blood ketones but instead increased the plasma concentration of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin (B600854) secretion. nih.gov This suggests that while both are MCTs, their metabolic and physiological effects can differ significantly.

The table below summarizes the comparative ketogenic effects of this compound (C8) and Tricaprin (C10) based on findings from a study in healthy adults. nih.gov

| Medium-Chain Triglyceride | Peak Plasma Ketone Elevation | Time to Peak Ketone Levels |

| This compound (C8) | High | 0.5 - 1.5 hours |

| Tricaprin (C10) | Moderate | 5 - 6.5 hours |

Tricaprylin in Disease Models and Therapeutic Research

Metabolic Disorders Research

Research into tricaprylin's impact on metabolic disorders has primarily focused on its effects on obesity, fat deposition, insulin (B600854) resistance, and lipid accumulation.

Obesity and Fat Deposition Studies

Studies have investigated the effects of this compound supplementation on key indicators of obesity and fat deposition in animal models.

In studies involving mice fed a high-fat diet (HFD), supplementation with 2% this compound significantly increased body weight, fat mass, and liver weight. These findings suggest that under specific dietary conditions, this compound may contribute to aggravated fat deposition rather than mitigating it. researchgate.netnih.gov

Table 1: Effects of this compound Supplementation on Obesity Parameters in HFD-fed Mice

| Parameter | Observed Effect in HFD + this compound Group | Source |

| Body Weight | Significantly Increased | researchgate.netnih.gov |

| Fat Mass | Significantly Increased | researchgate.netnih.gov |

| Liver Weight | Significantly Increased | researchgate.netnih.gov |

Further analysis revealed that this compound supplementation in HFD-fed mice led to an increase in adipocyte size within adipose tissue and the liver. researchgate.netnih.gov This effect was accompanied by the upregulation of genes associated with fat deposition. researchgate.netnih.gov Metabolomic analysis of serum and adipose tissue indicated that this compound substantially increased metabolites related to lipid metabolism, triglyceride storage, and fat deposition signaling pathways. researchgate.netnih.gov The enlargement of adipocytes is often linked to increased lipogenesis to facilitate lipid storage. koreamed.org

A key mechanism underlying these observations involves octanoic acid, a primary decomposition product of this compound. In vitro experiments and molecular docking analysis suggest that octanoic acid may promote the adipogenic differentiation of preadipocytes. researchgate.netnih.gov This is hypothesized to occur through its action as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand, thereby activating the expression of lipogenesis-related genes. researchgate.netnih.gov Medium-chain fatty acids (MCFAs), including octanoic acid (C8:0), have been identified as selective PPARγ activators and partial agonists, capable of occupying the ligand-binding pocket of PPARγ. plos.org PPARγ plays a crucial role in adipogenesis and lipid accumulation within adipocytes, and its activation can influence lipid metabolism. e-dmj.orgmdpi.com

Insulin Resistance and Lipid Accumulation

The accumulation of lipids in adipocytes is likely linked to the development of insulin resistance. researchgate.net Studies indicate that excessive fat accumulation and abnormalities in lipid metabolism contribute to obesity-related insulin resistance. researchgate.net Elevated levels of circulating free fatty acids (FFAs) and triglycerides (TGs) correlate with decreased insulin sensitivity, leading to ectopic fat accumulation in non-adipose tissues such as muscle and liver, which further inhibits insulin action. dovepress.comfrontiersin.org Specifically, lipid accumulation in hepatocytes can induce hepatic insulin resistance, partly through the activation of protein kinase C epsilon (PKCε) by diacylglycerol (DAG). e-dmj.orgfrontiersin.org

Gastrointestinal and Intestinal Health Studies

Despite its effects on fat deposition, this compound has demonstrated beneficial outcomes for gastrointestinal and intestinal health. Research indicates that supplementation with this compound can improve intestinal morphology, enhance digestive enzyme activity, and increase short-chain fatty acid concentrations. researchgate.netnih.gov Furthermore, this compound has been shown to improve the expression of proteins related to intestinal barrier function, while simultaneously reducing inflammatory factor levels and the abundance of harmful intestinal microorganisms. researchgate.netnih.gov This suggests a positive influence on the gut environment, potentially by modulating gut microbiota composition, which can affect inflammation and metabolic health. nih.gov

Intestinal Morphology and Digestive Enzyme Activity

Research indicates that this compound can positively influence intestinal morphology and the activity of digestive enzymes. In studies involving mice fed a high-fat diet (HFD), supplementation with 2% this compound was observed to improve intestinal morphology and digestive enzyme activity nih.govatamankimya.com.

Further investigations, specifically using medium-chain fatty acid glycerides (MCTs) which included this compound and tricaprin (B1683028), in weaned piglets demonstrated a significant promotion of lipase (B570770) activity in both the jejunum and ileum guidetopharmacology.org. Additionally, in the ileum of these piglets, MCT treatment led to significantly higher lipase and trypsin activities compared to control groups guidetopharmacology.org.

Table 1: Impact of this compound/MCT on Digestive Enzyme Activity

| Animal Model | Treatment | Key Finding (Digestive Enzyme Activity) | Source |

| Mice (HFD) | 2% this compound | Improved digestive enzyme activity. | nih.govatamankimya.com |

| Weaned Piglets | MCT (this compound + Tricaprin) | Significantly promoted lipase activity in jejunum and ileum. | guidetopharmacology.org |

| Weaned Piglets | MCT (this compound + Tricaprin) | Significantly increased lipase and trypsin activities in the ileum. | guidetopharmacology.org |

Short-Chain Fatty Acid Concentration

This compound has been shown to influence short-chain fatty acid (SCFA) concentrations. In mice subjected to a high-fat diet, this compound supplementation led to an improvement in short-chain fatty acid concentration nih.govatamankimya.com. Short-chain fatty acids, primarily acetate, propionate, and butyrate, are crucial metabolites produced by the fermentation of dietary fibers by intestinal microbiota and play a vital role in colonic health and immune regulation fishersci.cacenmed.com.

In weaned piglets, treatment with medium-chain fatty acid glycerides (including this compound and tricaprin) resulted in a decrease in serum D-lactate levels, which can be indicative of reduced intestinal permeability wikipedia.org. While not directly measuring SCFA concentration, the observed decrease in ileal chyme pH in response to MCT and glycerol (B35011) monolaurate (GML) administrations in piglets suggests an environment conducive to beneficial microbial activity and potentially SCFA production, as acidic gut environments can enhance digestive enzyme activity guidetopharmacology.orgnih.gov.

Intestinal Barrier Function

In weaned piglets, supplementation with medium-chain fatty acid glycerides (MCT, containing this compound and tricaprin) significantly increased the levels of tight junction proteins, specifically claudin-1 and Zonula occludens-1 (ZO-1) wikipedia.org. These proteins are integral to maintaining the intestinal barrier's integrity. Furthermore, the MCT treatment in piglets was associated with a decrease in serum D-lactate, a marker often used to assess intestinal permeability, suggesting an improvement in barrier function and reduced permeability wikipedia.org. Short-chain fatty acids, which can be influenced by this compound, are known to enhance the intestinal epithelial barrier by promoting mucus production and tightening these crucial tight junctions nih.gov.

Table 2: Impact of this compound/MCT on Intestinal Barrier Function

| Animal Model | Treatment | Key Finding (Intestinal Barrier Function) | Source |

| Mice (HFD) | 2% this compound | Improved intestinal barrier function-related protein expression. | nih.govatamankimya.com |

| Weaned Piglets | MCT (this compound + Tricaprin) | Significantly increased claudin-1 and ZO-1 levels. | wikipedia.org |

| Weaned Piglets | MCT (this compound + Tricaprin) | Decreased serum D-lactate, indicating reduced intestinal permeability. | wikipedia.org |

Inflammatory Factor Modulation

This compound has shown the capacity to modulate inflammatory factors, contributing to its therapeutic potential in disease models. In studies involving mice fed a high-fat diet, this compound supplementation was found to reduce levels of inflammatory factors nih.govatamankimya.com.

In weaned piglets, treatment with medium-chain fatty acid glycerides (MCT, including this compound and tricaprin) significantly decreased the concentration of interleukin-6 (IL-6) in the ileum. Concurrently, this treatment led to a significant increase in Secretory immunoglobulin A (SIgA) levels in the ileum, indicating an improvement in local immune function wikipedia.org. Short-chain fatty acids, which are influenced by this compound, possess immunomodulatory effects, including the reduction of neutrophil activity, inhibition of inflammatory cell chemotaxis, and enhancement of regulatory T-cell activity, thereby suppressing gut inflammation cenmed.com.

Impact on Intestinal Microbiota

This compound has been observed to influence the composition of the intestinal microbiota. In mice fed a high-fat diet, supplementation with this compound resulted in a reduction in the abundance of harmful intestinal microorganisms nih.govatamankimya.com. This suggests a beneficial impact on the gut microbial ecosystem, which is increasingly recognized for its role in host health and disease frontiersin.orgwikidata.org. The modulation of intestinal microbiota is an emerging therapeutic strategy for various conditions, including inflammatory bowel disease frontiersin.orguni.lu.

Cancer Research

Research into this compound's role in cancer has primarily involved its use as a vehicle in carcinogenicity studies, rather than as a direct therapeutic agent for tumor reduction.

Tumor Cell Studies

Earlier studies also explored this compound's effects in animal models of cancer. Subcutaneous injection of this compound in newborn mice led to an increase in tumors in lymphoid tissue compared to untreated animals. In contrast, another study involving 4- to 6-week-old female mice showed no tumor development after subcutaneous or intraperitoneal injection of this compound nih.gov. An abstract from 1946 also briefly mentioned this compound in the context of changes observed in irradiated tumor cells.

Table 3: this compound in Cancer Research (Vehicle Studies)

| Animal Model | Administration Route | Key Finding (Cancer Research) | Source |

| Male F344/N Rats | Gavage | Dose-related increase in pancreatic acinar cell hyperplasia and adenoma; no acinar carcinomas; lower mononuclear leukemia incidence; reduced nephropathy findings compared to corn oil controls. | nih.gov |

| Newborn Mice | Subcutaneous Injection | Produced more tumors in lymphoid tissue than untreated animals. | nih.gov |

| 4-6 Week Old Female Mice | Subcutaneous or Intraperitoneal Injection | No tumor development observed. | nih.gov |

Tricaprylin in Advanced Drug Delivery Systems and Formulations

Drug Crystalline Suspensions for Long-Acting Delivery

Tricaprylin-based drug crystalline suspensions represent a promising approach for achieving prolonged drug release, especially for poorly water-soluble compounds. This formulation strategy leverages the properties of this compound to create depots that can sustain therapeutic levels over extended periods, reducing the frequency of administration.

Intramuscular Injection Formulations

In the context of intramuscular (IM) long-acting delivery, this compound-based crystalline suspensions (TS) have demonstrated superiority over conventional aqueous suspensions (AS). A notable study utilized entecavir (B133710) 3-palmitate (EV-P), a lipidic prodrug of entecavir (EV), as a model drug to evaluate these systems. The EV-P-loaded TS was prepared using an ultra-sonication method. Both TS and AS formulations exhibited comparable physical characteristics, including morphology (rod or rectangular shape), median particle diameter (2.7 μm for TS and 2.6 μm for AS), and crystallinity (melting point of 160-165°C). cenmed.com

The use of an oil-based vehicle like this compound in crystalline suspensions is crucial for prolonged delivery. The higher partition barrier from the oil phase to the aqueous phase in such formulations contributes to a slower drug release profile. nih.gov The viscosity of the injectable oil also plays a significant role in modulating drug release kinetics. nih.gov

Local Inflammatory Response and Pharmacokinetics

A key advantage of this compound-based suspensions lies in their ability to alleviate local inflammatory responses at the injection site compared to conventional aqueous suspensions. Histopathological observations revealed that at AS-injected sites, drug aggregates up to 500 μm were formed and surrounded by inflammatory cells and fibroblastic bands. In contrast, TS-injected sites showed no distinct particle aggregation or adjacent granulation, with the oily vehicle remaining for over four weeks, indicating improved local tolerability. cenmed.comwikidata.orgfishersci.se This reduced inflammation was evidenced by markedly lessened necrosis, fibrosis thickness, inflammatory area, and macrophage infiltration. wikidata.orgfishersci.se Medium-chain triglycerides (MCTs), which include this compound, have been reported to possess anti-inflammatory effects by suppressing the secretion of inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. fishersci.se

From a pharmacokinetic perspective, the type of delivery vehicle considerably influences the drug's systemic exposure. While a higher initial systemic exposure was observed with TS compared to AS, the this compound-based system provided a prolonged delivery of entecavir for three weeks following a single intramuscular injection in rats. cenmed.comwikidata.orgfishersci.se The maximum drug concentration (Cmax) for both TS and AS was reached approximately one day post-injection, with Tmax values of 0.6 days for TS and 0.4 days for AS. wikidata.org The entecavir 3-palmitate prodrug was rapidly converted to its parent compound, entecavir, primarily by carboxylesterase in the tissue or bloodstream. wikidata.org

Table 1: Comparison of this compound Suspension (TS) vs. Aqueous Suspension (AS) for Entecavir 3-Palmitate

| Characteristic | This compound Suspension (TS) | Aqueous Suspension (AS) | Reference |

| Morphology | Rod or rectangular | Rod or rectangular | cenmed.com |

| Median Diameter | 2.7 μm | 2.6 μm | cenmed.com |

| Crystallinity | Melting point: 160-165°C | Melting point: 160-165°C | cenmed.com |

| Local Inflammation | Markedly alleviated (lessened necrosis, fibrosis thickness, inflammatory area, macrophage infiltration) | Granulomatous inflammatory response, drug aggregates (up to 500 μm) surrounded by inflammatory cells and fibroblastic bands | cenmed.comwikidata.orgfishersci.se |

| Particle Aggregation | No distinct aggregation | Distinct aggregation observed | cenmed.comwikidata.orgfishersci.se |

| Vehicle Retention | >4 weeks | Not specified (less than TS) | wikidata.orgfishersci.se |

| Tmax (Entecavir) | ~0.6 days | ~0.4 days | wikidata.org |

| Delivery Duration | Prolonged (3 weeks) | Shorter (compared to TS) | cenmed.comwikidata.orgfishersci.se |

Lipid-Based Nanoparticles and Liposomes

This compound's utility extends to lipid-based nanoparticles and liposomes, where it contributes to drug encapsulation, controlled release, and enhanced stability. These systems are versatile platforms for delivering a wide range of therapeutic agents.

Encapsulation of Hydrophilic and Hydrophobic Drugs

Liposomes, characterized by their lipid bilayer and aqueous core, possess the inherent ability to encapsulate both hydrophilic and hydrophobic drug molecules. Hydrophilic drugs are typically entrapped within the inner aqueous phase, while hydrophobic drugs integrate into the lipid domains of the liposomal membrane. guidetopharmacology.orgfishersci.ptnewdrugapprovals.orgnih.gov Solid Lipid Nanoparticles (SLNs), another class of lipid-based nanoparticles, demonstrate even greater encapsulation efficiency for hydrophobic drugs due to their solid lipid core, which lacks an aqueous compartment. fishersci.pt

The incorporation of this compound into liposomal bilayers can significantly impact their structure and drug loading capabilities. For instance, a novel multi-layered liposomal system designed for the skin delivery of ascorbic acid (Vitamin C), a hydrophilic compound, successfully incorporated this compound. The inclusion of this compound alongside phospholipids (B1166683) and cholesterol was found to increase the hydrophobicity of the liposomal bilayer, facilitating the formation of this multi-layered structure. sigmaaldrich.com Similarly, studies involving tricaprin (B1683028), a triglyceride chemically similar to this compound, have shown that triglyceride incorporation into liposomes can alter membrane packing order and influence the encapsulation and release of hydrophilic drugs like 5-fluorosalicylic acid (5-FSA) and FITC-BSA. lipidmaps.org

Controlled Drug Release and Stability

This compound plays a crucial role in modulating drug release kinetics and enhancing the stability of lipid-based formulations. The incorporation of this compound into liposomes has been shown to improve the chemical stability of labile compounds. For Vitamin C, a compound highly susceptible to degradation by light, oxygen, or heat, the this compound-incorporated liposomal system (LOS) markedly enhanced its photostability. This system provided over 10% higher Vitamin C retention compared to a Vitamin C solution or conventional liposomes when exposed to light. wikipedia.org This stabilization is attributed to this compound's ability to hinder the penetration of oxygen and light into the inner compartment of the liposomes. wikipedia.org

Cholesterol, another common component in lipid-based systems, also contributes to stability by modulating membrane fluidity, strengthening the bilayer, and reducing the leakage of encapsulated active compounds. fishersci.ptsigmaaldrich.com The drug release rate from liposomes is influenced by the composition of their membranes, including the presence of cholesterol and the type of fatty acid acyl chains within the phospholipids. fishersci.pt Beyond liposomes, solid lipid nanoparticles (SLNs) are recognized for their high drug stability and controlled drug release profiles, primarily due to their rigid core structure. newdrugapprovals.orgfishersci.pt Nanostructured lipid carriers (NLCs) further advance this by improving drug encapsulation and preventing leakage. fishersci.pt Generally, lipid-based nanoparticles exhibit superior stability against temperature and pH variations compared to other drug delivery systems, ensuring prolonged drug efficacy. newdrugapprovals.org

Table 2: Impact of this compound on Liposomal Stability (Ascorbic Acid)

| Formulation Type | Vitamin C Remaining after Light Exposure (20,000 lx) | Reference |

| Vitamin C Solution | Lower (compared to LOS) | wikipedia.org |

| Conventional Liposomes (Vit C-loaded) | Lower (compared to LOS) | wikipedia.org |

| This compound-Incorporated Liposomal System (LOS) | >10% higher than solution or conventional liposomes | wikipedia.org |

Analytical Methodologies and Lipidomics Research

Chromatographic Techniques for Tricaprylin Analysis

Chromatographic methods are widely used for the separation, identification, and quantification of this compound from complex mixtures due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique frequently applied to the analysis of this compound and other triglycerides. sielc.comresearchgate.netresearchgate.net HPLC systems typically comprise pumps, an injector, a column, and a detector. dss.go.th

Reverse Phase HPLC (RP-HPLC) is a common mode for this compound analysis. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. This compound, being a relatively non-polar lipid, interacts with the non-polar stationary phase and is eluted based on its hydrophobicity. researchgate.netsielc.com

A typical RP-HPLC method for this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.comsielc.comatamanchemicals.com Columns with smaller particle sizes (e.g., 3 µm) can be used for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This method is scalable and applicable for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.comatamanchemicals.com

Gradient elution is often employed in HPLC for the analysis of triglycerides like this compound, especially when dealing with complex mixtures containing a broad range of lipid species. sielc.comdss.go.th This technique involves a continuous change in the mobile phase composition over time, allowing for optimal separation of compounds with varying polarities. researchgate.net

For instance, a gradient method for analyzing this compound and other triglycerides (such as tricaprin (B1683028), trilaurin (B1682545), trimyristin, and tripalmitin) can utilize a mobile phase gradient of methanol (B129727) (MeOH) and ethanol (B145695) (EtOH), with ammonium (B1175870) formate (B1220265) and formic acid as a buffer. sielc.com Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS). sielc.comsielc.com

An example of a gradient method for separating this compound and other triglycerides is shown in the table below:

| Parameter | Value | Source |

| Column | Lipak, 3.2 x 150 mm, 5 µm, 100 Å | sielc.com |

| Mobile Phase | Gradient MeOH/EtOH – 50/50-0/100% in 10 min | sielc.com |

| Buffer | Ammonium Formate (AmFm) – 10 mM, Formic Acid (FA) – 0.05% | sielc.com |

| Flow Rate | 0.5 mL/min | sielc.com |

| Detection | ELSD (nebulizer and evaporator 40°C, gas flow 1.6 SLM) | sielc.com |

| Analytes | This compound, Tricaprin, Trilaurin, Trimyristin, Tripalmitin | sielc.com |

Another gradient method for triglycerides uses a binary mobile phase of acetonitrile/acetic acid and 2-propanol, with a flow rate of 1.0 mL/min. The gradient program typically involves varying the percentage of 2-propanol over time. researchgate.net

Mixed-mode chromatography utilizes stationary phases that combine two or more retention mechanisms, such as reversed-phase and ion-exchange interactions. researchgate.net This approach offers enhanced selectivity and resolution for compounds that are challenging to separate with conventional single-mode methods. researchgate.net

Lipak is an example of a mixed-mode stationary phase column that has been successfully employed for the retention and analysis of this compound alongside other triglycerides like tricaprin, trilaurin, trimyristin, and tripalmitin. sielc.comsielc.com These columns leverage a combination of interactions to achieve effective separation of these lipid standards. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and functional groups of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the functional groups present in this compound. ias.ac.inoup.commdpi.com FTIR analysis involves measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of particular chemical bonds and functional groups. mdpi.com

For this compound, FTIR spectra typically show a strong peak around 1737.86 cm⁻¹ corresponding to the carbonyl (C=O) group, which is characteristic of esters in triglycerides. ias.ac.in Other notable peaks include those around 2933.73 cm⁻¹ for carbon-hydrogen (C-H) bonds, 1450.47 cm⁻¹ for C-H bending, and 1163.08 cm⁻¹ for strong C-H stretching of the ester. ias.ac.in A peak at 725.23 cm⁻¹ can also be attributed to C-H bending. ias.ac.in

FTIR spectroscopy can be used to confirm the successful synthesis of this compound and to investigate its molecular structure and interactions within various systems, such as lipid mesophases. ias.ac.inresearchgate.net

Key FTIR Spectral Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Bond | Source |

| 1737.86 | Carbonyl (C=O) group of ester | ias.ac.in |

| 2933.73 | Carbon-hydrogen (C-H) bond | ias.ac.in |

| 1450.47 | Carbon-hydrogen (C-H) bending | ias.ac.in |

| 1163.08 | Strong C-H stretching of ester | ias.ac.in |

| 725.23 | Carbon-hydrogen (C-H) bending | ias.ac.in |

Raman Spectroscopy (RS)

Raman Spectroscopy (RS) is a non-destructive vibrational spectroscopy technique that has emerged as a valuable tool for lipid analysis. wallonie.beacs.org It provides detailed information about the chemical bonds within a sample, offering a "molecular fingerprint" that can reveal insights into lipid content, structure, and even changes during processes like oxidation. wallonie.beacs.orgresearchgate.net

For triglycerides, including this compound, Raman spectroscopy can be utilized to:

Characterize structure and phase behavior: RS is suitable for characterizing triacylglycerols (TAGs), especially in multicomponent systems, and can help reveal the detailed structure of TAG polymorphs. naro.go.jp

Determine and quantify lipid properties: RS can determine total unsaturation (iodine value), cis/trans geometrical isomer ratios, unsaturation of oils or fats (monounsaturated vs. polyunsaturated fatty acids), and quantify specific triacylglycerols or fatty acids. wallonie.be

Study crystal structure: It can be used to study the crystal structure of specific fat products. wallonie.be

Monitor oxidation: Raman spectroscopy has the potential to follow the oxidation of oils and fats, observing the disappearance of fatty acids and the formation of new fatty acid isomers and oxidation products. wallonie.beresearchgate.net

Assess fatty acid chain length and unsaturation: Both Raman and FTIR spectra of lipid droplets can provide chemical information about lipid content and structure, including the length and unsaturation degree of fatty acid acyl chains. mdpi.com For instance, the CH3 bend in this compound has been associated with a specific spectral shift at 890 cm⁻¹ in Raman spectra. scispace.com

Investigate solubility: Raman spectroscopy has been used to investigate the solubility of pharmaceutical ingredients in pure triglycerides of different chain lengths, including this compound. nih.gov

Mass Spectrometry (MS)-Based Lipidomics

Mass spectrometry (MS)-based lipidomics is a powerful approach for the comprehensive study of lipids, enabling the identification and quantification of diverse lipid species, including triacylglycerols and phospholipids (B1166683). diva-portal.orgmdpi.com This methodology is crucial for understanding lipidomes and their varied roles in biological systems. mdpi.com

Comprehensive lipid profiling, or lipidomics, aims to quantitatively analyze the entire lipid composition of a defined biological system, such as cells, tissues, or biofluids. diva-portal.orgresearchgate.net MS-based techniques are central to this, allowing for the broad coverage of lipid species. thermofisher.comresearchgate.net

Techniques for profiling: Approaches include liquid chromatography-mass spectrometry (LC-MS) and direct infusion mass spectrometry (DI-MS), also known as "shotgun" MS. researchgate.netnih.gov LC-MS-based lipidomics reduces complexity by separating lipid species chromatographically, while shotgun lipidomics often involves intra-source separation of lipid classes without prior chromatographic separation. researchgate.netnih.gov

This compound in profiling: In studies involving comprehensive lipid profiling, this compound and other triacylglycerols can be detected. For example, sampling this compound spots in thin-layer chromatography (TLC) combined with mass spectrometry has yielded intense signals, demonstrating its detectability in such profiling efforts. researchgate.net

High-resolution techniques: High-resolution accurate mass-mass spectrometry (HRAM MS) and MS2 fragmentation methods are frequently employed to separate and detect numerous lipid species with optimal sensitivity, specificity, and quantitative accuracy, especially given the complexity of the lipidome. thermofisher.com

MS-based methods are essential for identifying and quantifying individual lipid species, including specific triglycerides like this compound. mdpi.comresearchgate.net

Identification: Mass detectors can identify regioisomers by analyzing the fragmentation patterns in their mass spectra. mdpi.commdpi.com For triacylglycerols, the relative intensities of [M-RCOO]+ ions can indicate the position of fatty acid moieties. mdpi.commdpi.com Techniques like atmospheric pressure chemical ionization (APCI)/MS and electrospray ionization (ESI)/MS are commonly used, with ESI/MS being sensitive and providing informative fragmentation patterns, often with ammonium or alkaline adducts. nih.gov

Quantification: While identification is robust, accurate quantification of triacylglycerols by MS can still present challenges due to factors like the variation of ESI-MS response with fatty acid structure and the limited availability of regiopure standards. researchgate.netnih.gov However, methods using response factors with HPLC/APCI-MS have been developed for the quantification of triacylglycerols in plant oils. researchgate.net For this compound, specifically, LC-MS methods using electrospray ionization (ESI)-SIM detection have been developed, detecting [M+NH4]+ adducts. sielc.comsielc.com

The analysis of triacylglycerol (TG) and phospholipid (PL) regioisomers is a complex task due to the large number of isobaric lipid species that often overlap chromatographically and share fragment ions. nih.govutupub.fi

Approaches: Methods for analyzing regioisomers can be broadly categorized into direct separation (e.g., by chromatography or ion mobility) and quantification of regioisomer ratios using structurally informative fragment ions from mass spectrometric methods. nih.govutupub.firesearchgate.net Due to challenges like long retention times, researchers are increasingly moving towards MS-based methods for regioisomer analysis. nih.govresearchgate.net

Mass Spectrometric Techniques:

Fragmentation patterns: Mass spectrometry allows for the reconstruction of regioisomer structures by analyzing fragmentation patterns. mdpi.commdpi.com For example, a new fragmentation model for TG regioisomers using positive electrospray ionization (ESI+) LC-MS2 has been developed, utilizing calibration curves from regiopure TG standards. utupub.fi

Ion mobility spectrometry (IMS): High-resolution demultiplexing (HRdm) ion mobility spectrometry (IMS) can resolve sn-position isomers of glycerophospholipids, contributing to a four-dimensional (4D) lipidomic strategy. researchgate.net

Tandem MS (MS/MS): Tandem mass spectrometry, particularly in positive-ion electrospray ionization (ESI) mode, can differentiate between sn-1-acyl- and sn-2-acyl lysophospholipid regioisomers based on diagnostic product ions. acs.org Orbitrap mass spectrometers, with their ability for multi-stage fragmentation (MSn) and multiple dissociation techniques (HCD, CID), provide complementary diagnostic fragment ions to confidently annotate co-eluting isomeric lipids, including phospholipids and triglycerides. thermofisher.com

UHPLC-MS/MS: Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is used for efficient separation and analysis of different isomers of oxidized triacylglycerol species, allowing for regiospecific analysis. acs.org

MS-based lipidomics, including the analysis of triglycerides like this compound, has significant applications in cell biology research and the identification of disease biomarkers. pathogen-ri.eunih.govcreative-proteomics.com

Cell Biology Research: By analyzing the lipid composition within mammalian cells, lipidomics provides a profound understanding of cell membrane constituents, which is crucial for deciphering cell structure and function. creative-proteomics.com It can reveal the composition of cell membranes, including lipid classes, individual lipid species, and their relative quantities. creative-proteomics.com For example, lipidomics has been used to profile intimal foamy macrophages in atherosclerosis, showing changes in fatty acids, cholesterol esters, and triacylglycerol levels. bwise.kr

Disease Biomarker Studies: Aberrations in lipid metabolism are intricately linked to numerous human diseases, such as diabetes, cardiovascular disorders, neurodegenerative conditions, and cancer. nih.govthermofisher.comcreative-proteomics.com Lipidomics aids in identifying potential biomarkers, offering valuable insights for early disease diagnosis, disease phenotyping, and the design of therapies. pathogen-ri.eunih.govthermofisher.comcreative-proteomics.com The identification of unique lipid biomarkers can distinguish health from disease, impacting personalized medicine. thermofisher.com

Thermogravimetric Analysis (TGA) for Related Triglycerides

Thermogravimetric Analysis (TGA) is an analytical technique used to study the thermal stability and decomposition behavior of materials by measuring mass changes as a function of temperature. mdpi.com

Application to Triglycerides: TGA has been applied to analyze the thermal degradation of various lipids, including triglycerides. aston.ac.uk It can be used to quantify triglyceride content in oleaginous biomass by observing that triglycerides undergo complete volatilization over a specific temperature interval, typically 370–450 °C, with negligible solid residue under an inert atmosphere. springernature.comosti.gov Other biomass constituents like proteins and carbohydrates degrade at lower temperatures (below 350 °C). springernature.com

Quantification Method: A two-step TGA method has been described for estimating triglyceride content: heating samples to 320 °C and holding for 15 minutes, then heating from 320 °C to 420 °C and holding for 15 minutes. The mass loss in the second step correlates well with triglyceride content. osti.gov

Monitoring Biodiesel Production: TGA is a fast and simple method for monitoring triglyceride conversion stages and the purity of the final product during biodiesel production. aston.ac.uk It can distinguish between early-to-mid volatiles (glycerol, fatty acids, fatty acid methyl esters) and late volatiles (incompletely converted and unreacted triglycerides). aston.ac.uk

Boiling Point and Vapor Pressure: TGA can also be used for rapid measurement of boiling points and vapor pressure of saturated medium- and long-chain triglycerides, providing data that aligns with the Clausius-Clapeyron model. nih.gov While this compound is a medium-chain triglyceride, specific TGA data for this compound's boiling point and vapor pressure were not found in the search results, but the method is applicable to its class.

Synthesis and Derivatization of Tricaprylin for Research Applications

Direct Synthesis from Glycerol (B35011) and Octanoic Acid

Direct chemical synthesis of tricaprylin typically involves the esterification of glycerol with octanoic acid (caprylic acid) google.comresearchgate.netformulationbio.com. This process often employs acid catalysts and can be carried out under specific temperature and pressure conditions to optimize yield and purity.

Early methods for this compound synthesis involved converting octanoic acid to its acid chloride, which was then reacted with glycerol, yielding approximately 80% based on glycerol tandfonline.com. A more convenient direct esterification method utilizes p-toluenesulfonic acid as a catalyst, offering comparable or superior yields in less time tandfonline.com.